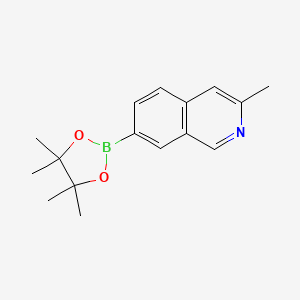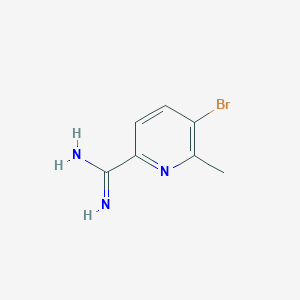
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, a methoxyphenyl group, and a sulfinamide group
Méthodes De Préparation
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with tert-butyl groups to form the di-tert-butylphosphanyl moiety.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with an intermediate compound.
Formation of the sulfinamide group: The final step involves the reaction of the intermediate compound with a sulfinamide precursor under specific conditions to form the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phosphanyl group is oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or optical activity.
Mécanisme D'action
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can interact with biological targets, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include those with related functional groups, such as:
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-hydroxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and applications.
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-chlorophenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: The presence of a chloro group can influence the compound’s electronic properties and reactivity.
The uniqueness of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C27H42NO2PS |
|---|---|
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3/t24-,32?/m0/s1 |
Clé InChI |
MPOMNJAUMBQMDT-RUBXLXHKSA-N |
SMILES isomérique |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)


![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

